Démécycline

Vue d'ensemble

Description

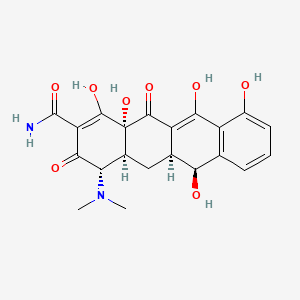

La démécycline est un antibiotique de la famille des tétracyclines dérivé d'une souche mutante de Streptomyces aureofaciens. Elle est principalement utilisée pour traiter les infections bactériennes telles que la maladie de Lyme, l'acné et la bronchite . La this compound est également utilisée en "hors AMM" pour traiter l'hyponatrémie due au syndrome de sécrétion inappropriée d'hormone antidiurétique (SIADH) lorsque la restriction hydrique seule est inefficace .

Applications De Recherche Scientifique

La démécycline a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme matière première pour la synthèse d'autres dérivés de la tétracycline.

Biologie : Étudiée pour ses effets sur la synthèse des protéines bactériennes et son rôle dans l'inhibition de la croissance bactérienne.

Médecine : Utilisée pour traiter les infections bactériennes et l'hyponatrémie due au SIADH.

Industrie : Employée dans la production de tétracyclines semisynthétiques et d'autres antibiotiques.

Mécanisme d'action

La this compound inhibe la synthèse des protéines bactériennes en se liant aux sous-unités ribosomiques 30S et 50S, empêchant la fixation de l'aminoacyl-ARNt au ribosome . Cette action altère le processus de traduction, entraînant l'inhibition de la croissance bactérienne. La liaison est réversible, faisant de la this compound un agent bactériostatique plutôt qu'un agent bactéricide .

Mécanisme D'action

Target of Action

Demecycline, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits in bacteria . These subunits are integral to the process of protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Demecycline acts by binding, in a reversible manner, to the 30S and 50S ribosomal subunits . This binding prevents the aminoacyl tRNA from attaching to the A site of the ribosome, thereby impairing protein synthesis within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by demecycline is the protein synthesis pathway in bacteria . By inhibiting this pathway, demecycline disrupts the normal functioning and proliferation of bacteria. Additionally, research suggests that demeclocycline may influence the expression of certain genes, such as DNA damage inducible transcript 4, frizzled class receptor 5, and reactive oxygen species modulator 1, potentially affecting the growth of certain cells .

Pharmacokinetics

Demecycline is characterized by its slower excretion compared to other tetracyclines, allowing it to maintain effective blood levels for longer periods of time . It is lipophilic, meaning it can easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane . This property enhances its absorption and distribution within the body.

Result of Action

The primary result of demecycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, demecycline prevents bacteria from proliferating, thereby helping to control bacterial infections. Additionally, demecycline has been found to reduce the growth of certain human brain tumor-initiating cells, both directly and through the stimulation of monocytes .

Action Environment

The efficacy and stability of demecycline can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of demecycline, with some studies suggesting poorer absorption after food intake . Furthermore, the action of demecycline, like other antibiotics, can be affected by the presence of other medications in the body . Therefore, it’s crucial to consider these factors when administering demecycline for therapeutic purposes.

Analyse Biochimique

Biochemical Properties

Demecycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Cellular Effects

Demecycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .

Molecular Mechanism

The molecular mechanism of action of Demecycline involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Temporal Effects in Laboratory Settings

Demeclocycline’s effects usually resolve when the drug is discontinued, but the possibility for permanent sequelae exists . In patients with impaired renal function, high serum demeclocycline concentrations may result in azotemia, hyperphosphatemia, and acidosis .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is known that Demecycline is not metabolized and is excreted in urine (44% as unchanged drug) and feces (13% to 46% as unchanged drug) .

Transport and Distribution

Demecycline is well distributed into body tissues and fluids . It is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .

Subcellular Localization

Given its lipophilic nature and its ability to easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane , it is likely that Demecycline can be found in various subcellular locations.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La démécycline est synthétisée par une série de réactions chimiques à partir de la chlortétracycline. Le procédé implique la déméthylation sélective de la chlortétracycline pour produire de la this compound . Les conditions de réaction comprennent généralement l'utilisation de catalyseurs spécifiques et le contrôle de la température et du pH pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de la this compound implique la fermentation de Streptomyces aureofaciens dans des conditions contrôlées. Le processus de fermentation est optimisé pour maximiser le rendement en this compound en manipulant l'expression de gènes spécifiques impliqués dans sa biosynthèse . Le produit est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

La démécycline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques et des propriétés différentes.

Comparaison Avec Des Composés Similaires

La démécycline fait partie de la classe des antibiotiques tétracyclines, qui comprend d'autres composés tels que la tétracycline, la doxycycline et la minocycline. Comparée à ces composés, la this compound possède une structure unique avec un groupe 7-chloro et un groupe 6-méthyle, ce qui contribue à ses propriétés pharmacocinétiques distinctes . Elle est excrétée plus lentement que la tétracycline, maintenant des concentrations sanguines efficaces pendant des périodes plus longues .

Liste des composés similaires

- Tétracycline

- Doxycycline

- Minocycline

- Oxytétracycline

Les propriétés uniques de la this compound en font un composé précieux en milieu clinique et de recherche, offrant des avantages distincts par rapport aux autres tétracyclines dans certaines applications.

Propriétés

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-SOUFLCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024794 | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-02-0 | |

| Record name | Demecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Demecycline exert its antibacterial effect?

A1: Demecycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting bacterial growth.

Q2: Are there any novel sensing applications for Demecycline?

A3: Recent research has explored the use of a fluorescent sensor based on a Europium (III)-doped anionic zinc-based metal-organic framework (Eu3+@Zn-MOF) for the rapid visual analysis of Demecycline. [] This sensor leverages the photoinduced electron transfer and antenna effect to detect Demecycline with high sensitivity and selectivity, offering a potential method for monitoring the drug in various settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)